

The Function of the SP140 Bromodomain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Speckled Protein 140 (SP140) is a leukocyte-restricted nuclear protein that functions as a critical regulator of gene expression in immune cells. As a member of the Speckled Protein (SP) family, it is characterized by a multi-domain structure, including a SAND domain, a plant homeodomain (PHD) finger, and a C-terminal bromodomain. This guide provides a comprehensive technical overview of the function of the SP140 protein, with a particular focus on the role of its bromodomain. SP140 acts primarily as a transcriptional repressor, playing a crucial role in maintaining immune homeostasis. Its dysregulation is strongly associated with several autoimmune diseases, including multiple sclerosis and Crohn's disease, as well as certain cancers. This document details the molecular mechanisms of SP140-mediated gene silencing, its impact on key signaling pathways such as NF- κ B and type I interferon, and provides detailed experimental protocols for its study.

Core Concepts: The Role of SP140 in Transcriptional Regulation

SP140 is a nuclear protein that localizes to promyelocytic leukemia (PML) nuclear bodies and functions as an epigenetic "reader."^{[1][2]} It interprets post-translational modifications on histone tails to regulate gene expression. The primary function of SP140 is transcriptional repression,

silencing a range of genes involved in inflammatory responses.[3][4] This repressive function is critical for maintaining the identity and function of macrophages and other immune cells.[5]

Domain Architecture and Function

SP140's function is dictated by its distinct protein domains:

- **SAND Domain:** The SP100, AIRE, NucP41/P75, DEAF-1 (SAND) domain is believed to be involved in DNA binding.
- **PHD Finger:** The Plant Homeodomain (PHD) finger of SP140 is atypical. It does not bind to histone H3 tails but instead interacts with the peptidylprolyl isomerase Pin1, which may modulate SP140 function.[6]
- **Bromodomain (BRD):** The bromodomain is a structural motif that typically recognizes and binds to acetylated lysine residues on histone tails and other proteins.[7][8] The SP140 bromodomain, however, is classified as "non-canonical" and its precise binding partners and mechanism of action are still under investigation.[7] It is believed to work in concert with the PHD finger to recognize specific chromatin states. The PHD-bromodomain cassette of SP140 has been shown to preferentially recognize unmodified histone H3K4 (H3K4me0), with binding being disrupted by methylation at H3K4 or H3K9.[7]

Mechanism of Transcriptional Repression

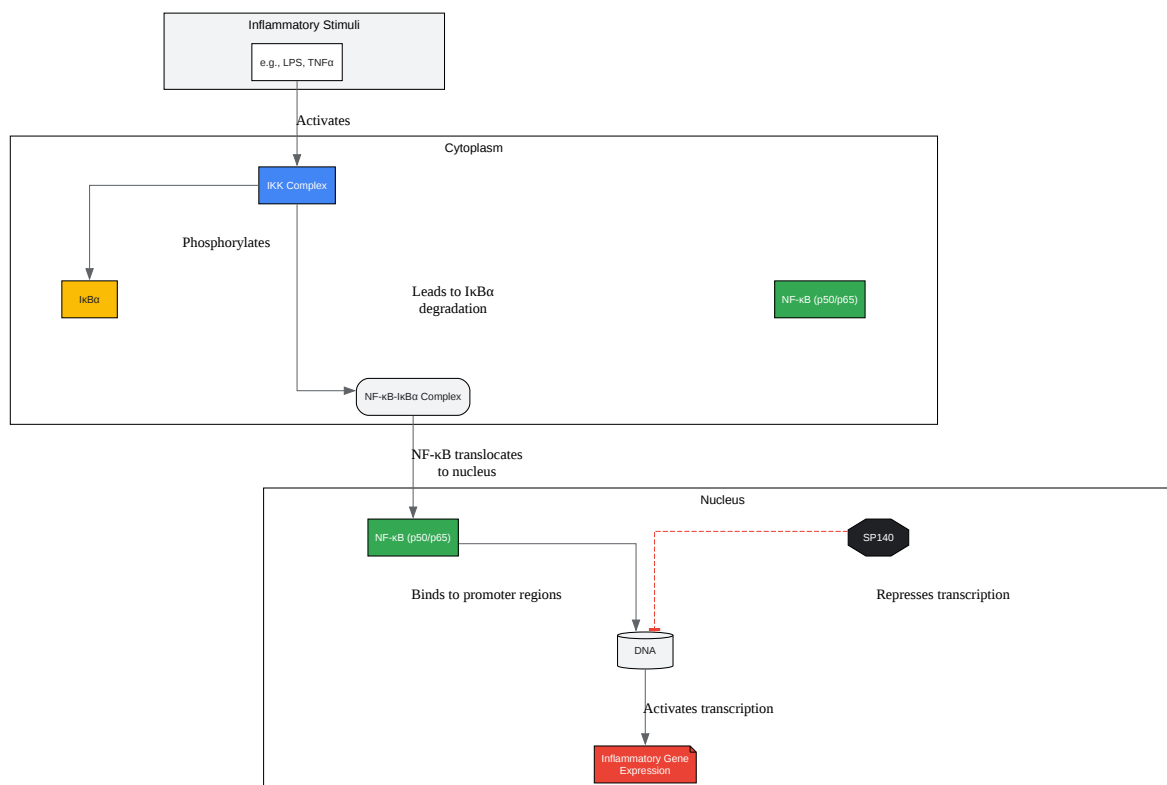
SP140 exerts its repressive function through the recruitment of corepressor complexes to the chromatin. Studies have shown that SP140 interacts with the Polycomb Repressive Complex 2 (PRC2) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. These interactions are crucial for SP140-mediated gene silencing, leading to the deposition of repressive histone marks like H3K27me3.

Signaling Pathways Regulated by SP140

SP140 plays a significant role in modulating key signaling pathways that govern immune responses. Its repressive function is essential for preventing excessive inflammation and maintaining immune cell homeostasis.

Inhibition of the NF-κB Pathway

SP140 is a negative regulator of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[3][4] In the absence of SP140, there is an upregulation of NF- κ B target genes, which are heavily involved in inflammation and cytokine production.[3] This suggests that SP140 helps to dampen pro-inflammatory signals by repressing the expression of NF- κ B-responsive genes.



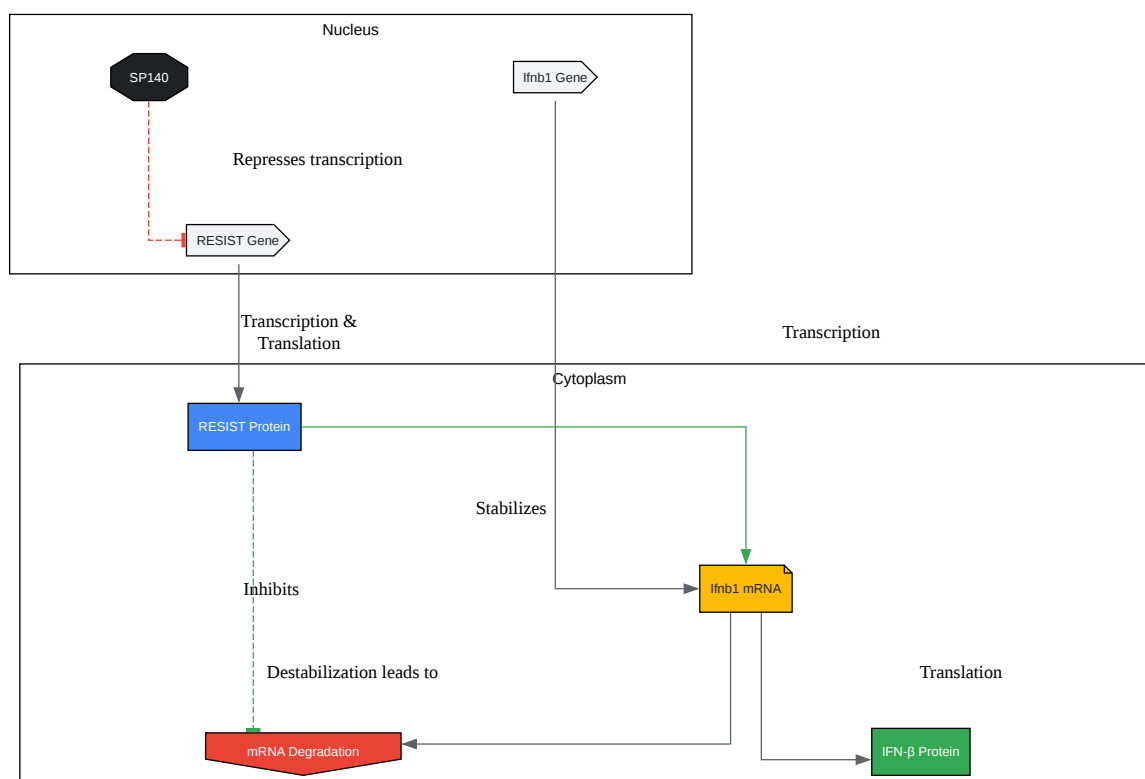
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Figure 1: SP140-mediated repression of the NF- κ B signaling pathway.

Regulation of Type I Interferon Response

SP140 is also a critical negative regulator of the type I interferon (IFN) response, particularly during bacterial infections.[9] Loss of SP140 leads to an exaggerated type I IFN signature, which can be detrimental to the host's ability to clear bacterial pathogens.[9] SP140 does not directly repress the transcription of the *Ifnb1* gene (which encodes IFN- β). Instead, it represses the expression of a newly identified regulator called RESIST (REgulated Stimulator of Interferon via Stabilization of Transcript).[9] RESIST, in turn, promotes the stability of *Ifnb1*

mRNA. Therefore, by repressing RESIST, SP140 indirectly leads to the destabilization and degradation of Ifnb1 mRNA, thus dampening the type I IFN response.



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Figure 2: Indirect regulation of Type I Interferon by SP140 via RESIST.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on SP140 function.

Table 1: Differentially Expressed Genes upon SP140 Silencing in Lymphoblastoid Cell Lines

Gene Symbol	Log2 Fold Change	p-value	Function
Upregulated Genes			
CCL4	1.58	< 0.001	Chemokine (C-C motif) ligand 4
IL1A	1.45	< 0.001	Interleukin 1 alpha
TNFAIP3	1.32	< 0.001	TNF alpha induced protein 3
NFKBIA	1.25	< 0.001	NFKB inhibitor alpha
Dowregulated Genes			
CD22	-1.21	< 0.01	B-lymphocyte cell adhesion molecule
PAX5	-1.15	< 0.01	Paired box 5 (transcription factor)

Data adapted from Karaky et al., 2018.[\[3\]](#)

Table 2: Effect of SP140 Silencing on NF-κB Activity

Time Post-transfection	Increase in Luciferase Activity (%)
48 hours	9%
72 hours	11%

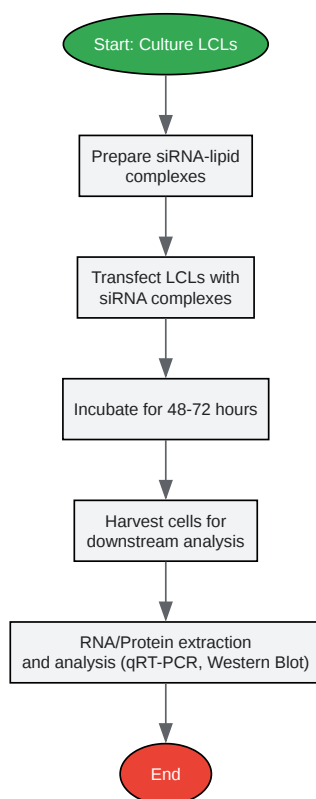
Data adapted from Karaky et al., 2018.[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of the SP140 bromodomain.

siRNA-mediated Knockdown of SP140 in Lymphoblastoid Cell Lines

This protocol describes the transient knockdown of SP140 expression using small interfering RNA (siRNA) in lymphoblastoid cell lines (LCLs).



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Figure 3: Workflow for siRNA-mediated knockdown of SP140.

Materials:

- Lymphoblastoid cell lines (LCLs)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- siRNA targeting SP140 and non-targeting control siRNA
- Transfection reagent (e.g., Lipofectamine RNAiMAX)

- Opti-MEM I Reduced Serum Medium
- 6-well plates

Procedure:

- Cell Seeding: The day before transfection, seed LCLs at a density of 2×10^5 cells/mL in a 6-well plate.
- siRNA Complex Preparation:
 - For each transfection, dilute 50 pmol of siRNA into 100 μ L of Opti-MEM.
 - In a separate tube, dilute 5 μ L of Lipofectamine RNAiMAX into 100 μ L of Opti-MEM.
 - Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 20 minutes to allow complex formation.
- Transfection: Add the siRNA-lipid complexes to the wells containing the LCLs.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Harvesting and Analysis: After incubation, harvest the cells. Isolate RNA for qRT-PCR analysis or protein for Western blot analysis to confirm knockdown efficiency.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Chromatin Immunoprecipitation (ChIP)-Sequencing for SP140

This protocol outlines the procedure for performing ChIP-seq to identify the genomic regions occupied by SP140.[\[9\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- LCLs or other relevant immune cells
- Formaldehyde (37%)
- Glycine

- Lysis buffers
- Sonication equipment
- Anti-SP140 antibody and IgG control antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Next-generation sequencing platform

Procedure:

- Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with an anti-SP140 antibody or an IgG control antibody.
 - Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

- **Washes and Elution:** Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
- **Reverse Cross-linking and DNA Purification:** Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference genome and perform peak calling to identify SP140 binding sites.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of SP140 on NF-κB transcriptional activity.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- HEK293T cells (or other suitable cell line)
- DMEM medium supplemented with 10% FBS
- NF-κB luciferase reporter plasmid
- Renilla luciferase control plasmid
- SP140 expression plasmid or siRNA targeting SP140
- Transfection reagent (e.g., Lipofectamine 3000)
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T cells in a 24-well plate the day before transfection.

- **Transfection:** Co-transfect the cells with the NF- κ B luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the SP140 expression plasmid or siRNA targeting SP140.
- **Stimulation:** 24 hours post-transfection, stimulate the cells with an NF- κ B activator (e.g., TNF α) for 6-8 hours.
- **Cell Lysis:** Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
- **Luciferase Assay:**
 - Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the luminescence.
 - Add the Stop & Glo Reagent (Renilla luciferase substrate) and measure the luminescence again.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between the different experimental conditions.

Conclusion and Future Directions

SP140 is a key epigenetic regulator in immune cells, primarily functioning as a transcriptional repressor to maintain immune homeostasis. Its bromodomain, in concert with the PHD finger, is crucial for recognizing specific chromatin states and recruiting corepressor complexes to silence inflammatory gene expression. The dysregulation of SP140 is a significant factor in the pathogenesis of autoimmune diseases and some cancers, making it an attractive therapeutic target. The development of small molecule inhibitors that specifically target the SP140 bromodomain could offer a novel therapeutic strategy for these conditions. Further research is needed to fully elucidate the specific binding partners of the non-canonical SP140 bromodomain and to understand the full spectrum of its regulatory functions in different immune cell types and disease contexts.

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- To cite this document: BenchChem. [The Function of the SP140 Bromodomain: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857121#understanding-the-function-of-sp140-bromodomain]

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